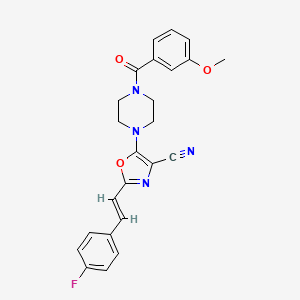

(E)-2-(4-fluorostyryl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications

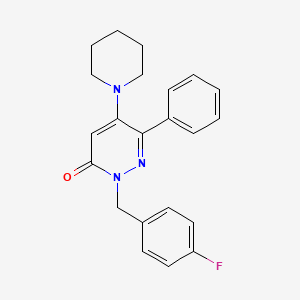

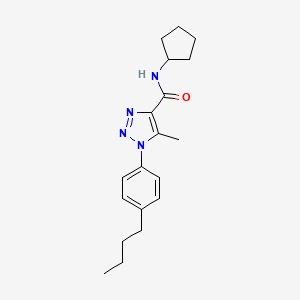

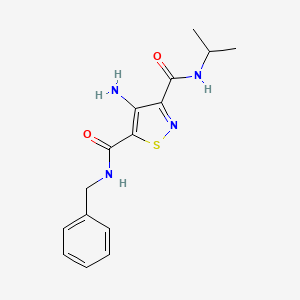

Synthesis and Antimicrobial Activities

Several studies have focused on the synthesis of novel compounds, including derivatives of 1,2,4-triazole, oxazole, and piperazine, and their subsequent evaluation for antimicrobial and antibacterial activities. For instance, the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives from ester ethoxycarbonylhydrazones and their screening for antimicrobial activities revealed compounds with good to moderate activities against various microorganisms (Bektaş et al., 2007). Similarly, the study on the synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate highlighted its in vitro antibacterial and anthelmintic activity, demonstrating the potential of such compounds in biological applications (Sanjeevarayappa et al., 2015).

Biological Activity Evaluation

Further research has aimed at evaluating the biological activities of synthesized compounds. The development of piperazine-azole-fluoroquinolone hybrids, for instance, focused on their antimicrobial activity, DNA gyrase, and Topoisomerase IV inhibition potentials, showing that these hybrids possess good antimicrobial activity and excellent DNA gyrase inhibition, suggesting their utility in targeting bacterial infections (Mermer et al., 2019). Another study synthesized and screened (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives for in vitro antibacterial activity, highlighting the diversity of chemical structures that can be explored for antimicrobial purposes (Mhaske et al., 2014).

Crystal Structure Analysis

Research has also extended into the crystal structure analysis of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, providing insights into molecular conformations that could influence the interaction with biological targets (Faizi et al., 2016).

Molecular Docking and Synthesis Methods

Moreover, the exploration of molecular docking studies and synthesis methods, such as microwave-assisted synthesis, has been pivotal in advancing the field. These approaches not only speed up the synthesis process but also help in understanding the interaction of these compounds with biological targets, thereby aiding in the design of more effective molecules (Mermer et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O3/c1-31-20-4-2-3-18(15-20)23(30)28-11-13-29(14-12-28)24-21(16-26)27-22(32-24)10-7-17-5-8-19(25)9-6-17/h2-10,15H,11-14H2,1H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSMSVXSWROGNY-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2556810.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2556812.png)

![N-benzyl-1-(4-chloro-2-methylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556813.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2556820.png)

![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556822.png)

![Methyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B2556824.png)

![7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride](/img/structure/B2556825.png)

![N-naphthalen-1-yl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2556826.png)

![3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2556827.png)

![4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556828.png)